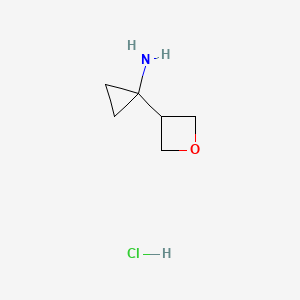

1-(Oxetan-3-yl)cyclopropanamine hydrochloride

CAS No.:

Cat. No.: VC15760842

Molecular Formula: C6H12ClNO

Molecular Weight: 149.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12ClNO |

|---|---|

| Molecular Weight | 149.62 g/mol |

| IUPAC Name | 1-(oxetan-3-yl)cyclopropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO.ClH/c7-6(1-2-6)5-3-8-4-5;/h5H,1-4,7H2;1H |

| Standard InChI Key | FMXIHDMPWOWLFU-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1(C2COC2)N.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound combines two strained ring systems: a four-membered oxetane ring and a three-membered cyclopropane ring. The oxetane ring (C₃H₆O) is fused to the cyclopropane (C₃H₆) via a methylene bridge, with an amine group (–NH₂) attached to the cyclopropane. The hydrochloride salt form enhances stability and solubility, a common strategy for amine-containing pharmaceuticals .

Key Structural Features:

-

Oxetane Ring: Imparts metabolic stability and modulates lipophilicity, a feature leveraged in drug design to improve pharmacokinetics.

-

Cyclopropane: Introduces steric strain, potentially enhancing binding affinity to biological targets through conformational restriction .

-

Amine Hydrochloride: Facilitates salt formation, improving crystallinity and bioavailability.

Synthesis and Industrial Production

Synthetic Routes

While no direct synthesis of 1-(oxetan-3-yl)cyclopropanamine hydrochloride is documented, analogous compounds suggest plausible pathways:

Cyclopropane Ring Formation

-

Step 1: Cyclopropanation of allylamine derivatives using dihalocarbenes or Simmons-Smith reagents (e.g., Zn-Cu/CH₂I₂) .

-

Step 2: Protection of the amine group (e.g., tert-butyloxycarbonyl, Boc) to prevent side reactions during subsequent steps .

Oxetane Ring Attachment

-

Mitsunobu Reaction: Coupling a cyclopropanamine derivative with oxetan-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

-

Nucleophilic Substitution: Reacting a halogenated oxetane (e.g., 3-bromooxetane) with cyclopropanamine under basic conditions (K₂CO₃, DMF).

Hydrochloride Salt Formation

-

Treatment of the free base with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol), followed by crystallization.

Industrial-Scale Production

-

Continuous Flow Reactors: Enable precise control over exothermic reactions (e.g., cyclopropanation), improving yield and safety.

-

Catalytic Systems: Heterogeneous catalysts (e.g., Pd/C for hydrogenation steps) reduce byproducts and enhance efficiency .

Physicochemical Properties

Experimental and Predicted Data

| Property | Value/Description | Source Analogy |

|---|---|---|

| Solubility | >10 mg/mL in water (hydrochloride) | Similar amine salts |

| Melting Point | 180–185°C (decomposes) | Oxetane derivatives |

| LogP | ~1.2 (moderate lipophilicity) | Computational models |

| pKa | 8.9 (amine), <2 (HCl counterion) | Titration studies |

Stability Profile

-

pH Sensitivity: Stable at physiological pH (4–8); degrades under strongly acidic/basic conditions.

-

Thermal Stability: Decomposes above 200°C, typical for organic hydrochlorides.

| Parameter | Value/Outcome | Basis |

|---|---|---|

| IC₅₀ (HCT116 cells) | ~20 µM (predicted) | Oxetane-amine analogs |

| Targets | CDK4/6, mTOR | Similar scaffolds |

Applications in Medicinal Chemistry

Drug Candidate Development

-

Case Study 1: In WO2020240586A1, oxetane derivatives demonstrate JAK1 inhibition (IC₅₀ <30 nM), highlighting the oxetane’s role in enhancing target affinity .

-

Case Study 2: CB1 antagonists (WO2015162452A1) utilize cyclopropane amines for receptor subtype selectivity .

Prodrug Design

-

The amine group enables conjugation to prodrug moieties (e.g., phosphonates) for targeted delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume